molecular formula C19H23NO4S2 B12585086 (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide CAS No. 620627-49-8

(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide

Cat. No.: B12585086
CAS No.: 620627-49-8
M. Wt: 393.5 g/mol
InChI Key: JCDRIMPDNUSLQY-CJAUYULYSA-N
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Description

(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and an oxathiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxathiazolidine ring and the introduction of the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and rigorous purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The oxathiazolidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • ®-5,5-DiMethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide
  • Other oxathiazolidine derivatives with varying substituents on the ring and sulfonyl group.

Uniqueness

(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This unique combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

620627-49-8

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide

InChI

InChI=1S/C19H23NO4S2/c1-4-19(5-2)18(16-9-7-6-8-10-16)20(25(21)24-19)26(22,23)17-13-11-15(3)12-14-17/h6-14,18H,4-5H2,1-3H3/t18-,25+/m1/s1

InChI Key

JCDRIMPDNUSLQY-CJAUYULYSA-N

Isomeric SMILES

CCC1([C@H](N([S@@](=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC

Canonical SMILES

CCC1(C(N(S(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC

Origin of Product

United States

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